Cyclohexyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclohexyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
The synthesis of Cyclohexyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Halogen atoms in the compound can be substituted using nucleophilic substitution reactions.
Common Reagents: Common reagents include sodium borohydride for reduction and bromine for halogenation.
Scientific Research Applications
Cyclohexyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using molecular docking and other biochemical techniques .
Comparison with Similar Compounds
Similar compounds include other hexahydroquinoline derivatives, such as:
Cyclohexyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Known for its unique combination of bromine and chlorine substituents.
Cyclohexyl 4-(3-bromophenyl)-7-(4-methylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Differing by the presence of a methyl group instead of chlorine.
Cyclohexyl 4-(3-chlorophenyl)-7-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Differing by the positions of bromine and chlorine.
This compound’s uniqueness lies in its specific substituents, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C29H29BrClNO3 |
---|---|
Molecular Weight |
554.9 g/mol |
IUPAC Name |
cyclohexyl 4-(3-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H29BrClNO3/c1-17-26(29(34)35-23-8-3-2-4-9-23)27(19-6-5-7-21(30)14-19)28-24(32-17)15-20(16-25(28)33)18-10-12-22(31)13-11-18/h5-7,10-14,20,23,27,32H,2-4,8-9,15-16H2,1H3 |
InChI Key |
DFVVEUITJOKMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Br)C(=O)OC5CCCCC5 |
Origin of Product |
United States |
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